molecular formula C11H12N4O B12082465 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine

Katalognummer: B12082465
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: ROUKVZUUKVMSLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by the presence of a hydrazinyl group at the second position and a methoxyphenyl group at the third position of the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine typically involves the reaction of 3-(3-methoxyphenyl)pyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The carboxylic acid group is converted to a hydrazinyl group through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azopyrazine derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products Formed

    Oxidation: Azopyrazine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydrazinyl-3-(4-methoxyphenyl)pyrazine
  • 2-Hydrazinyl-3-(2-methoxyphenyl)pyrazine
  • 2-Hydrazinyl-3-(3-ethoxyphenyl)pyrazine

Uniqueness

2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H12N4O

Molekulargewicht

216.24 g/mol

IUPAC-Name

[3-(3-methoxyphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-11(15-12)14-6-5-13-10/h2-7H,12H2,1H3,(H,14,15)

InChI-Schlüssel

ROUKVZUUKVMSLG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NC=CN=C2NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.